メチルヘスペリジン

概要

説明

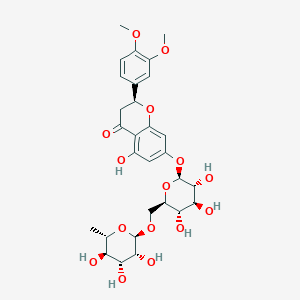

メチルヘスペリジンは、オレンジ、レモン、グレープフルーツなどの柑橘類に多く含まれるヘスペリジンから誘導されたフラボノイド化合物です . 抗酸化作用、抗炎症作用、抗癌作用など、さまざまな生物活性で知られています . メチルヘスペリジンは、黄色からオレンジ色の結晶状物質で、心地よい香りがします .

2. 製法

合成経路および反応条件: メチルヘスペリジンは、メチル化プロセスによってヘスペリジンから合成されます。 従来の方法では、ヘスペリジンを水酸化ナトリウム溶液に溶解し、次にジメチル硫酸をメチル化剤として加えます . この反応は通常、約70%のメチルヘスペリジンを生成します .

工業的生産方法: 工業的な設定では、柑橘類の果皮からのヘスペリジンの抽出が最適化され、高収率が達成されます。 このプロセスには、メタノールを用いた抽出と、ジクロロメタンの添加による水での結晶化が含まれます . この方法は効率的で、必要な溶媒量を削減します .

科学的研究の応用

メチルヘスペリジンは、科学研究で幅広い用途があります。

作用機序

メチルヘスペリジンは、さまざまな分子標的および経路を通じて効果を発揮します。

生化学分析

Biochemical Properties

Methyl hesperidin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . The biological effects of Methyl hesperidin are proposed to include capillary protection, radioprotection, immunomodulation, antiallergic, gastric protection, hepatic cholesterol synthesis regulation, neuroprotection, metal chelating agent, antiviral, decrease in bone resorption, antifungal, and NO synthase inhibition .

Cellular Effects

Methyl hesperidin has been shown to have a variety of effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) .

Molecular Mechanism

Methyl hesperidin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) activities via IκBα, JNK, and P38 signaling pathways and decreasing the expression and secretion of matrix metalloproteinase-9 and cellular invasion .

Temporal Effects in Laboratory Settings

The effects of Methyl hesperidin can change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Methyl hesperidin’s oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Dosage Effects in Animal Models

The effects of Methyl hesperidin vary with different dosages in animal models. For instance, a semi-synthetic derivative of natural hesperidin, a hydrosoluble, 14C-hesperidin methyl chalcone, absorbed 1–2 h after an oral delivery system at a dosage of 10 mg/kg body weight .

Metabolic Pathways

Methyl hesperidin is involved in various metabolic pathways. When glucose is fed to microorganisms, it is transformed into 3-deoxy DAHP (DAHP) via phosphoenolpyruvate and erythrose 4-phosphate enzymes in diverse microbial platforms .

Transport and Distribution

Methyl hesperidin is transported and distributed within cells and tissues. Methylation improves flavonoid bioavailability, metabolic stability, tissue distribution, and biological activity .

Subcellular Localization

It is known that flavonoids like Methyl hesperidin can be found in various compartments within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Methyl hesperidin is synthesized from hesperidin through a methylation process. The traditional method involves dissolving hesperidin in a sodium hydroxide solution and then adding dimethyl sulfate as the methylating agent . This reaction typically yields about 70% of methyl hesperidin .

Industrial Production Methods: In industrial settings, the extraction of hesperidin from citrus peels is optimized to achieve high yields. The process involves the use of methanol for extraction and crystallization in water with the addition of dichloromethane . This method is efficient and reduces the volume of solvents required .

化学反応の分析

反応の種類: メチルヘスペリジンは、さまざまな化学反応を起こします。これには以下が含まれます。

一般的な試薬および条件:

生成される主要な生成物: これらの反応によって生成される主要な生成物には、さまざまなメチル化およびヒドロキシル化されたヘスペリジンの誘導体が含まれます。これらの誘導体は、異なる生物活性を持っています .

類似化合物との比較

メチルヘスペリジンは、他の類似のフラボノイド化合物と比較されます。

ユニークさ: メチルヘスペリジンは、ヘスペリジンと比較して、バイオアベイラビリティと安定性が向上しているため、ユニークです . メチル化された構造により、体内での吸収と利用が向上します .

類似化合物:

- ヘスペリジン

- ジオスミン

- ルチン

メチルヘスペリジンは、その薬物動態プロファイルの改善と多様な生物活性により、研究と産業のさまざまな分野で価値のある化合物となっています。

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860085 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11013-97-1 | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)